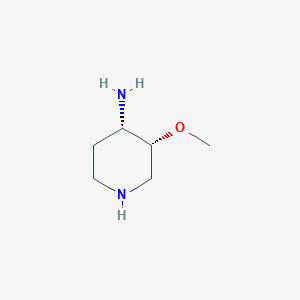
2-Chloro-5-methylquinoxaline
Descripción general
Descripción
2-Chloro-5-methylquinoxaline is a chemical compound with the molecular formula C9H7ClN2 . It is used in various research and industrial applications .
Synthesis Analysis
The synthesis of quinoxalines, including 2-Chloro-5-methylquinoxaline, has been a subject of extensive research. Various synthetic routes have been developed, with a prime focus on green chemistry and cost-effective methods . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methylquinoxaline can be analyzed using various tools and databases such as ChemSpider , MolView , and others. These platforms provide a comprehensive view of the molecular structure, including 3D models .
Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-5-methylquinoxaline can be complex, involving a multitude of species and a vast array of reaction products . Understanding these reactions requires a deep understanding of chemical kinetics and reaction mechanisms .
Physical And Chemical Properties Analysis
2-Chloro-5-methylquinoxaline has a molecular weight of 178.62 . Its physical and chemical properties can be influenced by factors such as feedstock choice and pyrolysis temperature . More detailed properties can be obtained from databases like ChemicalBook .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-Chloro-5-methylquinoxaline, also referred to as 2-Chloro-3-methylquinoxaline, has been explored for its antimicrobial properties. Singh et al. (2010) synthesized various quinoxaline derivatives by modifying 2-Chloro-5-methylquinoxaline, aiming to enhance its antimicrobial activity. These derivatives were tested against a range of microorganisms, showing promising results in combating bacterial infections (Singh, Deivedi, Hashim, & Singhal, 2010).
Anti-inflammatory Properties
The compound's potential in anti-inflammatory applications has been investigated. Singh et al. (2010) also created thioether derivatives of 2-Chloro-5-methylquinoxaline and assessed their effectiveness in reducing inflammation. The results indicated that some of these derivatives exhibited significant anti-inflammatory activity, making them potential candidates for treating inflammatory conditions (Singh, Dharmch, Prasad, Hashim, S. Riaz, Singhal, & R. Gopal, 2010).
Molecular Transformations and Reactions
Research by Badr et al. (1983) demonstrated that 2-Chloro-5-methylquinoxaline reacts with various nucleophilic reagents, forming different molecular structures. This study highlighted the compound's versatility in chemical reactions, useful in developing novel chemical entities for diverse applications (Badr, El-Naggar, El-Sherief, Abdel-rahman, & Aly, 1983).
Synthesis and Characterization
Studies on 2-Chloro-5-methylquinoxaline have also focused on its synthesis and the characterization of its derivatives. This includes research on its chromatographic properties and interactions with other chemical compounds, contributing to a deeper understanding of its chemical behavior and potential applications in various scientific fields (McLellan & Thornalley, 1992).
Safety And Hazards
Direcciones Futuras
Quinoxalines, including 2-Chloro-5-methylquinoxaline, have immense significance in organic and medicinal chemistry due to their versatile applications . They are crucial components in drugs used to treat various diseases and have potential for further exploration in medicinal chemistry . The future directions in this field involve the development of more efficient synthetic routes and the exploration of novel applications .
Propiedades
IUPAC Name |
2-chloro-5-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-3-2-4-7-9(6)11-5-8(10)12-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCSMIVGRTCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506873 | |
| Record name | 2-Chloro-5-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylquinoxaline | |
CAS RN |
61148-17-2 | |
| Record name | 2-Chloro-5-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1626796.png)


![2-(naphthalen-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626802.png)
